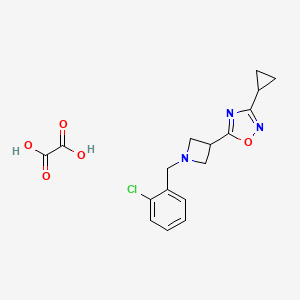![molecular formula C6H9NO2 B2673943 rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one CAS No. 1932559-11-9; 83601-55-2](/img/structure/B2673943.png)
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,5S)-8-oxa-3-azabicyclo[321]octan-2-one is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Méthodes De Préparation
The synthesis of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process typically involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
rac-(1R,5S)-8-oxa-3-azabicyclo[321]octan-2-one has several scientific research applications In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules In biology, it is used to study the structure-activity relationships of various biologically active compoundsAdditionally, it is used in the industry for the synthesis of fine chemicals and other specialized compounds .
Mécanisme D'action
The mechanism of action of rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
rac-(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one can be compared with other similar compounds, such as rac-(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one and rac-(1R,5S)-6-azabicyclo[3.2.1]octan-7-one . These compounds share a similar bicyclic structure but differ in the substituents attached to the bicyclic core. The unique properties of this compound, such as the presence of an oxygen atom in the bicyclic ring, make it distinct from these related compounds.
Propriétés
Numéro CAS |
1932559-11-9; 83601-55-2 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.143 |
Nom IUPAC |
(1R,5S)-8-oxa-3-azabicyclo[3.2.1]octan-2-one |
InChI |
InChI=1S/C6H9NO2/c8-6-5-2-1-4(9-5)3-7-6/h4-5H,1-3H2,(H,7,8)/t4-,5+/m0/s1 |
Clé InChI |
MNYUSIQFKHKEQT-CRCLSJGQSA-N |
SMILES |
C1CC2C(=O)NCC1O2 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(2-methoxyphenyl)-2-{1-[2-(1H-pyrazol-1-yl)propanoyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2673870.png)
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)
![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2673874.png)
![4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2673875.png)

![3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)

![N-[(5-chloropyrazin-2-yl)methyl]-9-ethyl-9H-purin-6-amine](/img/structure/B2673881.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{3-oxo-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2673883.png)
